molecular formula C16H13ClN2OS2 B432954 3-(4-chlorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 111423-08-6

3-(4-chlorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B432954
CAS No.: 111423-08-6
M. Wt: 348.9g/mol
InChI Key: OQFXKSADQKBXRA-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-thioxo-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a thioxo group, and a hexahydrobenzothieno ring system. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-thioxo-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a chlorophenyl-substituted thiourea and a suitable benzothiophene derivative, the reaction proceeds through cyclization and subsequent oxidation steps to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-thioxo-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the thioxo group or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully selected to optimize the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

3-(4-chlorophenyl)-2-thioxo-2,3,5,6,7,8-hexahydro1

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.

    Medicine: Preliminary studies suggest that it may possess anti-inflammatory, antimicrobial, and anticancer properties, warranting further investigation as a therapeutic agent.

    Industry: Its unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-thioxo-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved can include inhibition of signal transduction pathways, induction of apoptosis in cancer cells, or modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds like thieno[2,3-d]pyrimidine-4-carboxylic acids share a similar core structure but differ in functional groups and substituents.

    Pyrazolo[3,4-d]pyrimidines: These compounds have a similar pyrimidine ring but with different heterocyclic systems attached.

Uniqueness

3-(4-chlorophenyl)-2-thioxo-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one is unique due to its specific combination of a chlorophenyl group, a thioxo group, and a hexahydrobenzothieno ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-(4-Chlorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one, also known by its CAS number 111423-08-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse sources.

  • Molecular Formula : C16H13ClN2OS2
  • Molecular Weight : 348.87 g/mol
  • CAS Number : 111423-08-6

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds within the thieno[2,3-d]pyrimidine class. For instance, derivatives of this compound have shown significant activity against various bacterial strains. A study indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) in the range of 16-64 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has demonstrated that 3-(4-chlorophenyl)-2-sulfanyl derivatives can inhibit cancer cell proliferation. In vitro assays revealed that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis and a target for anticancer therapies .

Study 1: Antimicrobial Evaluation

A series of synthesized thieno[2,3-d]pyrimidine derivatives were tested for their antimicrobial properties. The study found that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with a structure-activity relationship suggesting that modifications at the phenyl ring enhance efficacy .

Study 2: Anticancer Mechanisms

In a comparative study focusing on various thieno[2,3-d]pyrimidine derivatives, it was observed that those containing the chlorophenyl group displayed superior anticancer activity. The study utilized flow cytometry to assess apoptosis rates and found that treatment with these compounds resulted in a significant increase in early apoptotic cells compared to controls .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL
AnticancerMCF-7 (breast cancer)IC50 = 15 µM
AnticancerHeLa (cervical cancer)IC50 = 20 µM
Enzyme InhibitionDihydrofolate reductaseIC50 = 10 µM

Properties

IUPAC Name

3-(4-chlorophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c17-9-5-7-10(8-6-9)19-15(20)13-11-3-1-2-4-12(11)22-14(13)18-16(19)21/h5-8H,1-4H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFXKSADQKBXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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